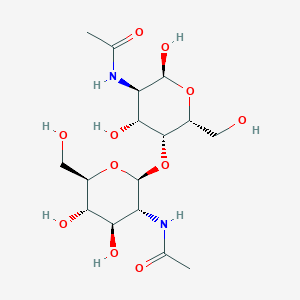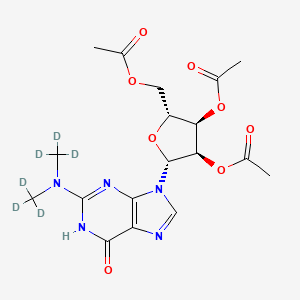
2',3',5'-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 is a deuterium-labeled compound used primarily in scientific research. It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA. The compound is often utilized in studies involving mass spectrometry and tRNA modifications related to cellular stress responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 typically involves the acetylation of guanosine followed by the introduction of deuterium atoms. The process generally includes the following steps:
Acetylation: Guanosine is treated with acetic anhydride in the presence of a catalyst to introduce acetyl groups at the 2’, 3’, and 5’ positions.
Methylation: The N2 position of the guanosine is methylated using a methylating agent such as dimethyl sulfate.
Deuteration: Deuterium atoms are introduced to replace hydrogen atoms, resulting in the formation of 2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove acetyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can result in the removal of acetyl groups.
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 has several scientific research applications:
Mass Spectrometry: Used as a standard in mass spectrometry to quantify tRNA modifications.
Cellular Stress Response: Investigates the mechanism of 2’-deoxyoxanosine formation from 2’-deoxyguanosine and nitrous acid.
Biological Studies: Employed in studies related to RNA modifications and their impact on cellular functions.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into RNA molecules. The deuterium labeling allows for precise tracking and quantification in mass spectrometry studies. The molecular targets include tRNA molecules, and the pathways involved are related to cellular stress responses and RNA modifications.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine: The non-deuterated version of the compound.
2-(Dimethylamino)guanosine: Another derivative used in similar research applications.
Uniqueness
The primary uniqueness of 2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 lies in its deuterium labeling, which enhances its utility in mass spectrometry and other analytical techniques. This labeling allows for more accurate and sensitive detection compared to non-deuterated analogs.
Propiedades
Fórmula molecular |
C18H23N5O8 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[bis(trideuteriomethyl)amino]-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27)/t11-,13-,14-,17-/m1/s1/i4D3,5D3 |
Clave InChI |
GZKPCWCCXJQIPH-UEKSZCRCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


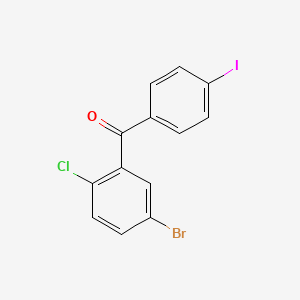
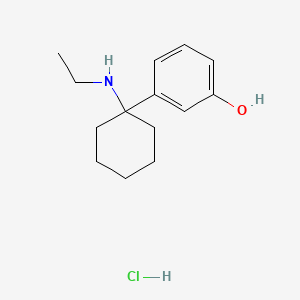
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)

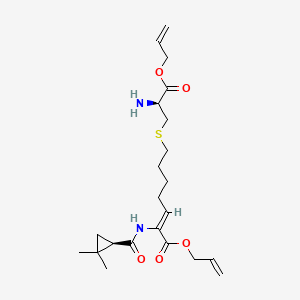
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

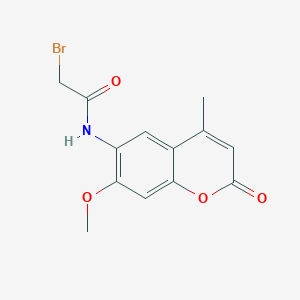


![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
